2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile is an organic compound that features a nitrile group, two chlorine atoms, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable nitrile precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or acetonitrile, at temperatures ranging from 20°C to 60°C . The reaction mixture is then heated to a temperature not exceeding 70°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Conversion to primary amines.
Oxidation: Formation of carboxylic acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N/c11-7(5-16)3-6-1-2-9(12)8(4-6)10(13,14)15/h1-2,4,7H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRQJIIQNJFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C#N)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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